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The copper-nickel (Cu-Ni) alloy system is a cornerstone in materials science and engineering,
renowned for its complete solid solubility and remarkable resistance to corrosion, particularly in
marine environments. A thorough understanding of its thermodynamic properties is paramount
for the optimization of existing applications and the development of novel materials. This
technical guide provides a comprehensive overview of the thermodynamic behavior of the Cu-
Ni system, detailing key experimental methodologies and presenting quantitative data in a
clear, comparative format.

Phase Diagram and Thermodynamic Principles

The Cu-Ni system exhibits an isomorphous phase diagram, characterized by a single solid
solution phase (a) across the entire composition range.[1][2] This complete miscibility is
attributed to the similar atomic radii, crystal structure (face-centered cubic), and
electronegativity of copper and nickel.[3] The thermodynamic behavior of the alloy is governed
by the Gibbs free energy of mixing, which dictates the stability of the phases at different
temperatures and compositions.[1]

The phase diagram is defined by the liquidus and solidus lines, which represent the
temperatures at which the alloy is fully liquid and fully solid, respectively.[2] The region between
these two lines is a two-phase field where the solid and liquid phases coexist in equilibrium.[1]
The lever rule can be applied within this region to determine the relative proportions of the solid
and liquid phases at a given temperature and composition.[4]
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Figure 1: Copper-Nickel Phase Diagram
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Caption: A schematic representation of the copper-nickel isomorphous phase diagram.

Thermodynamic Data

The thermodynamic properties of the Cu-Ni system have been extensively studied. Key
parameters include the activity of each component, the enthalpy of mixing, the entropy of
mixing, and the Gibbs free energy of mixing. These values provide insight into the deviation of
the alloy from ideal solution behavior.

Activity
The activities of both copper and nickel in the solid Cu-Ni alloy exhibit positive deviations from
Raoult's law, indicating that the interactions between like atoms (Cu-Cu and Ni-Ni) are stronger

than the interactions between unlike atoms (Cu-Ni).[5][6] This positive deviation is a key factor
in the thermodynamic behavior of the system.

Table 1: Activity of Nickel in Cu-Ni Alloys at 1000 K[7]
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Mole Fraction Ni (XNi) Activity of Ni (aNi)
0.1 0.23
0.2 0.40
0.3 0.54
0.4 0.65
0.5 0.74
0.6 0.82
0.7 0.88
0.8 0.93
0.9 0.97
Enthalpy of Mixing

The enthalpy of mixing (AHmiIx) for the Cu-Ni system is positive across the entire composition
range, signifying an endothermic mixing process.[5][8] This is consistent with the positive
deviation from Raoult's law observed in the activity measurements. The maximum enthalpy of
mixing is observed at approximately 60 at% Ni.

Table 2: Integral Enthalpy of Mixing of Solid Cu-Ni Alloys at 913 K[5]
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Mole Fraction Ni (XNi) AHmix (J/mol)
0.1 800

0.2 1450

0.3 1950

0.4 2300

0.5 2500

0.6 2550

0.7 2400

0.8 2000

0.9 1300

Gibbs Free Energy of Mixing

The Gibbs free energy of mixing (AGmix) is a critical parameter that determines the spontaneity
of alloy formation. It is calculated using the equation: AGmix = AHmix - TASmix. For the Cu-Ni
system, the excess Gibbs free energy of mixing can be described by equations derived from
the CALPHAD (Calculation of Phase Diagrams) approach.[5][9]

For the liquid phase: AGL, ex = xNi(1 — xNi)(14259 + 0.45T) J/mole[5]

For the solid (fcc) phase: AG(Cu, Ni), ex = xNi(1 — xNi)(6877.12 + 4.6T + (1-2xNi)(-2450.1 +
1.87T)) J/mole[5]

Experimental Protocols

The determination of thermodynamic properties for the Cu-Ni system relies on precise
experimental techniques. The following sections detail the methodologies for two key
experimental approaches.

Solid-State Galvanic Cell Method for Activity
Measurement
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This electromotive force (EMF) technique is used to determine the activity of a component in an
alloy.

Experimental Setup: A solid-state galvanic cell is constructed, typically incorporating a solid
oxide electrolyte such as calcia-stabilized zirconia (CSZ). The cell can be represented as:

(-) Ni, NiO | CSZ | Cu-Ni alloy, NiO (+)
Methodology:

» Electrode Preparation: Pure nickel powder is mixed with nickel oxide (NiO) to create the
reference electrode. The alloy electrode is prepared by mixing the Cu-Ni alloy powder of a
specific composition with NiO.

o Cell Assembly: The electrodes are pressed into pellets and assembled on either side of the
CSZ electrolyte pellet. The assembly is placed in a furnace with a controlled inert
atmosphere.

o EMF Measurement: The cell is heated to the desired temperature (e.g., 1000 K), and the
electromotive force (E) between the two electrodes is measured using a high-impedance
voltmeter.

 Activity Calculation: The activity of nickel (aNi) in the alloy is calculated from the measured
EMF using the Nernst equation:

AG = -nFE = RTIn(aNi)

where n is the number of electrons transferred (2 for the reaction Ni2+ + 2e- — Ni), F is the
Faraday constant, R is the gas constant, and T is the absolute temperature.
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Caption: A generalized workflow for measuring the enthalpy of mixing of Cu-Ni alloys.

Conclusion
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The thermodynamic properties of the copper-nickel system are well-characterized, revealing a
system with a positive deviation from ideal behavior. The complete solid solubility, coupled with
its well-documented thermodynamic data, makes the Cu-Ni system an excellent model for
understanding the fundamental principles of alloy thermodynamics. The experimental
techniques outlined in this guide provide a robust framework for the continued investigation and
characterization of this and other alloy systems, which is crucial for the advancement of
materials science and the development of new technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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